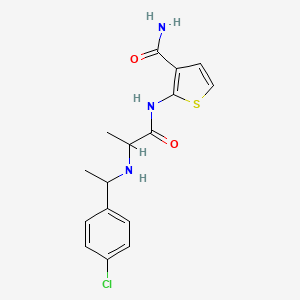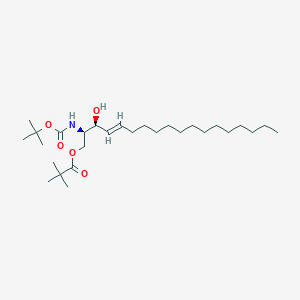
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is a water-soluble compound known for its bulkier structure compared to other methanethiosulfonate (MTS) reagents. It has the molecular formula C19H43BrNO2S2 and a molecular weight of 461.59 . This compound is primarily used in scientific research to probe the topology and function of ligand-gated ion channels and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide typically involves the reaction of tripentylamine with 3-bromopropyl methanethiosulfonate. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The methanethiosulfonate group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as thiols and amines. The reactions are typically carried out in organic solvents at controlled temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with thiols can lead to the formation of thioether derivatives .
Aplicaciones Científicas De Investigación
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent for probing the structure and function of various chemical entities.
Medicine: Research involving this compound contributes to the development of new therapeutic agents targeting specific proteins and ion channels.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as ligand-gated ion channels and proteins. The compound’s bulkier structure allows it to probe the accessibility and function of these targets, providing valuable insights into their behavior and interactions .
Comparación Con Compuestos Similares
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents. Similar compounds include:
MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide): A smaller, charged MTS reagent used for similar applications.
MTSES (Sodium (2-sulfonatoethyl)methanethiosulfonate): Another MTS reagent with different solubility and reactivity properties.
The uniqueness of this compound lies in its ability to provide more detailed information about the structure and function of larger molecular targets due to its bulkier nature .
Propiedades
Fórmula molecular |
C19H43BrNO2S2+ |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
3-methylsulfonylsulfanylpropyl(tripentyl)azanium;hydrobromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-5-8-11-15-20(16-12-9-6-2,17-13-10-7-3)18-14-19-23-24(4,21)22;/h5-19H2,1-4H3;1H/q+1; |
Clave InChI |
NBCFZEUXNYXRCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[N+](CCCCC)(CCCCC)CCCSS(=O)(=O)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


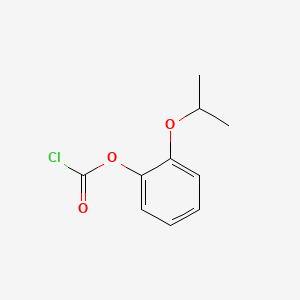
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
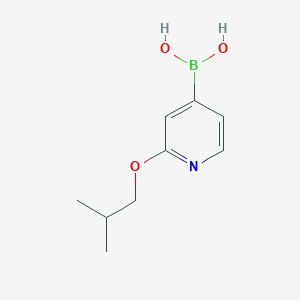

![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)


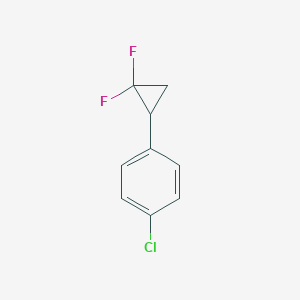
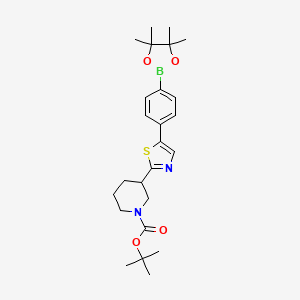
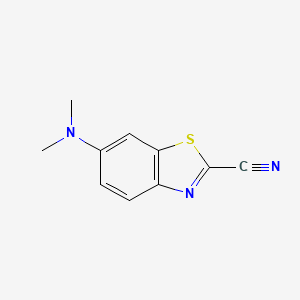
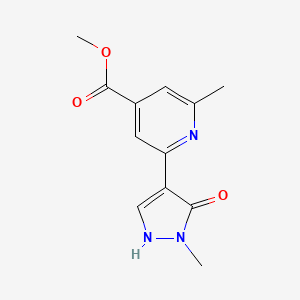
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
